molecular formula C20H21Cl2N3O2 B14196030 N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide CAS No. 919118-88-0

N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide

Cat. No.: B14196030
CAS No.: 919118-88-0
M. Wt: 406.3 g/mol
InChI Key: UZEICNJBOCYMHS-UHFFFAOYSA-N
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Description

N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide is a synthetic compound with a complex molecular structureThe compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds .

Preparation Methods

The synthesis of N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide involves several steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with 1-acetylpiperidine-4-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine . Industrial production methods may involve more efficient and scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The piperidine ring in the compound allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

919118-88-0

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

N-[2-[(1-acetylpiperidin-4-yl)amino]phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H21Cl2N3O2/c1-13(26)25-10-8-15(9-11-25)23-18-4-2-3-5-19(18)24-20(27)16-7-6-14(21)12-17(16)22/h2-7,12,15,23H,8-11H2,1H3,(H,24,27)

InChI Key

UZEICNJBOCYMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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